

Technical Guide to the Mechanical Characteristics of F1839-I Foam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **F1839-I**

Cat. No.: **B161263**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanical characteristics of **F1839-I** foam, a rigid, closed-cell polyurethane foam compliant with ASTM F1839 standards. This material is widely utilized as a standardized testing medium for orthopedic devices and instruments, offering a consistent and reliable alternative to human cancellous bone for mechanical evaluations.^{[1][2][3][4]} Its properties are crucial for pre-clinical testing, product development, and comparative analysis of orthopedic hardware.

Data Presentation: Mechanical Properties of F1839-I Foam Grades

The mechanical properties of **F1839-I** foam are categorized by different grades, which are primarily defined by their nominal density. The following tables summarize the key quantitative mechanical data for a range of available grades. This data is compiled from manufacturer specifications that adhere to ASTM F1839-08 standards.

Table 1: Density and Compressive Properties of **F1839-I** Foam Grades

Grade	Density (g/cc)	Compressive Strength (MPa)	Compressive Modulus (MPa)
5	0.08	0.6	16
10	0.16	2.2	58
12	0.19	3.2	81
15	0.24	4.9	123
20	0.32	8.4	210
25	0.40	13	317
30	0.48	18	445
35	0.56	24	592
40	0.64	31	759
50	0.80	48	1148

Table 2: Tensile and Shear Properties of **F1839-I** Foam Grades

Grade	Tensile Strength (MPa)	Tensile Modulus (MPa)	Shear Strength (MPa)	Shear Modulus (MPa)
5	1.0	32	0.59	7.1
10	2.1	86	1.6	19
12	2.5	112	2.1	24
15	3.7	173	2.8	33
20	5.6	284	4.3	49
25	8.8	399	5.9	68
30	12	592	7.6	87
35	16	713	9.4	108
40	19	1000	11	130
50	27	1469	16	178

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanical properties of **F1839-I** foam, based on the relevant ASTM standards.

Apparent Density (ASTM D1622)

The apparent density of the foam is determined by measuring the weight and volume of a precisely prepared specimen.

- **Specimen Preparation:** Test specimens are cut to a regular shape (e.g., a cube or rectangular prism) from the foam block. The surfaces are ensured to be smooth and free of defects.
- **Conditioning:** Specimens are conditioned at a standard temperature and humidity ($23 \pm 2^\circ\text{C}$ and $50 \pm 10\%$ relative humidity) for at least 40 hours prior to testing.^[5]

- **Measurement:** The dimensions of the specimen are measured at multiple points using a caliper or micrometer, and the average dimensions are used to calculate the volume. The specimen is then weighed on an analytical balance.
- **Calculation:** The apparent density is calculated by dividing the mass of the specimen by its calculated volume.

Compressive Properties (ASTM D1621)

This test determines the compressive strength and modulus of the foam.

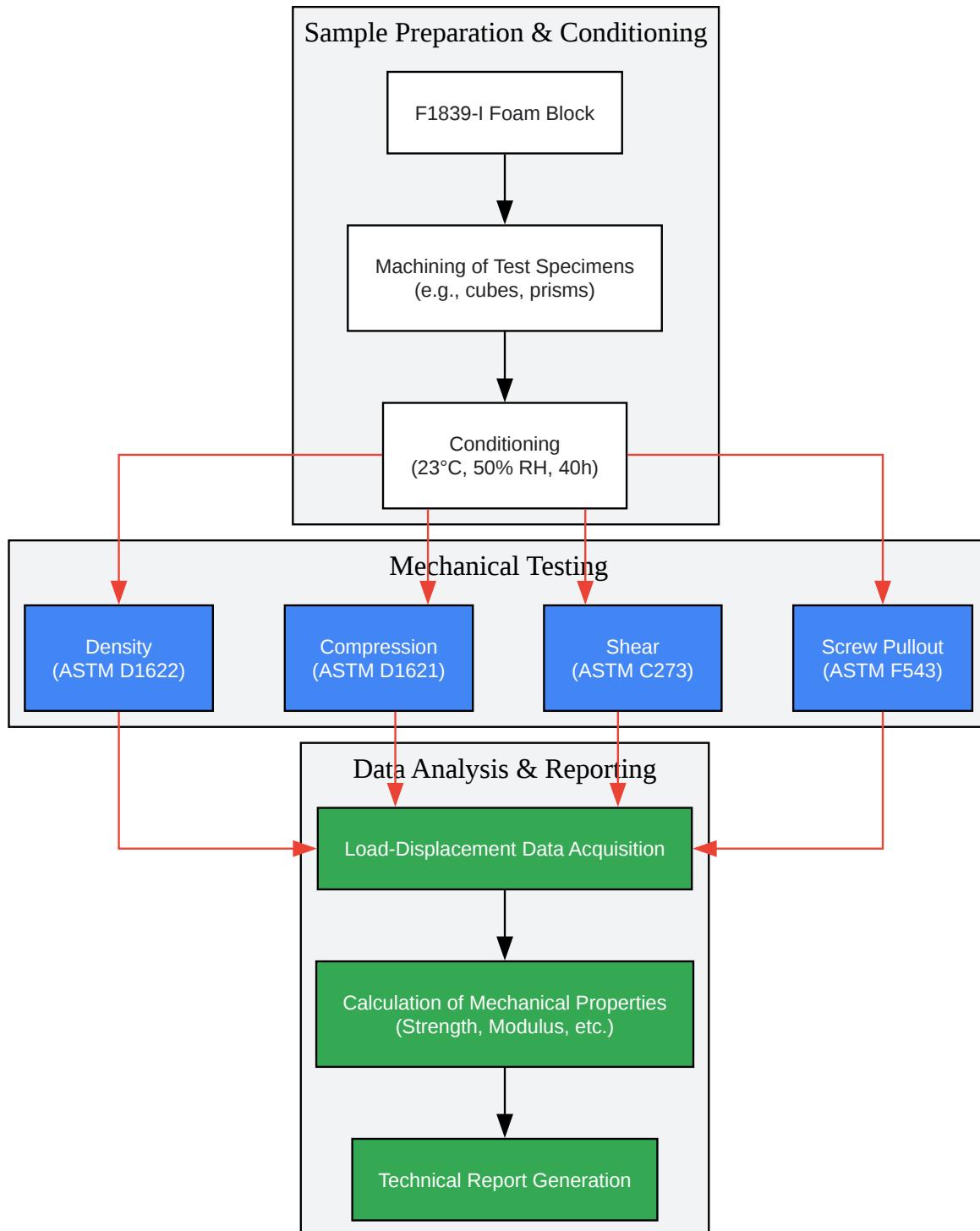
- **Specimen Preparation:** Test specimens are typically square or circular in cross-section with a minimum area of 25.8 cm² and a height that is no greater than its width or diameter.^[1] The loading surfaces must be parallel to each other and perpendicular to the sides.
- **Test Setup:** The specimen is placed between two flat, parallel compression platens on a universal testing machine.
- **Procedure:** A compressive load is applied at a constant rate of crosshead movement of 2.5 mm/min for each 25.4 mm of specimen thickness.^{[1][6]} The test continues until a yield point is reached or the specimen is compressed to 13% of its original height.^{[1][6]}
- **Data Analysis:** The compressive strength is calculated as the stress at the yield point or at 10% deformation if no yield point is observed.^[7] The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Shear Properties (ASTM C273)

This method is used to determine the shear strength and shear modulus of the foam core.

- **Specimen Preparation:** The foam specimen is bonded between two rigid loading plates.
- **Test Setup:** The assembly is mounted in a universal testing machine.
- **Procedure:** A tensile or compressive load is applied to the loading plates, creating a shear force on the foam core.^{[8][9]} The test is conducted at a constant displacement rate until the specimen fails, typically within 3 to 6 minutes.^{[8][9]}

- Data Analysis: The shear strength is calculated from the maximum load sustained by the specimen, and the shear modulus is determined from the slope of the shear stress versus shear strain curve.


Axial Screw Pullout Strength (ASTM F543, Annex A3)

This test measures the force required to pull an orthopedic bone screw out of the foam block.

- Test Block Preparation: A pilot hole may be drilled into the **F1839-I** foam test block according to the screw manufacturer's specifications.
- Screw Insertion: The bone screw is inserted into the test block to a specified depth (e.g., 20 mm or 60% of the thread length) at a controlled rotational speed (e.g., 3 r/min).[10]
- Test Setup: The test block is secured, and a tensile load is applied to the head of the screw along its longitudinal axis using a universal testing machine.
- Procedure: The tensile force is applied at a constant rate of 5 mm/min until the screw is pulled out of the block or fails.[4][10]
- Data Analysis: The axial pullout strength is recorded as the maximum load achieved during the test.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the mechanical characterization of **F1839-I** foam.

[Click to download full resolution via product page](#)

Caption: General workflow for mechanical characterization of **F1839-I** foam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testresources.net [testresources.net]
- 2. infinitalab.com [infinitalab.com]
- 3. ASTM C273 Sandwich Core Shear Testing - ADMET [admet.com]
- 4. ASTM F543 Annex 3 Metallic Bone Screw Axial Pullout Strength [admet.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. ASTM D1621 Plastic Compression Testing - ADMET [admet.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Core Shear ASTM C273 [intertek.com]
- 10. zwickroell.com [zwickroell.com]
- 11. Guide to ASTM F543 Test Method for Metallic Bone Screws [admet.com]
- To cite this document: BenchChem. [Technical Guide to the Mechanical Characteristics of F1839-I Foam]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161263#mechanical-characteristics-of-f1839-i-foam>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com